what is ethyl myristate-d5
what is ethyl myristate-d5
An In-Depth Technical Guide to Ethyl Myristate-d5: Principles and Applications in Quantitative Mass Spectrometry
Executive Summary
Ethyl myristate-d5 is the deuterium-labeled stable isotope of ethyl myristate, a fatty acid ethyl ester (FAEE). Its primary and most critical application in modern analytical science is its role as an internal standard for quantitative analysis by mass spectrometry. Due to its chemical and physical properties being nearly identical to its non-labeled counterpart, save for its increased mass, ethyl myristate-d5 co-elutes chromatographically and experiences similar ionization effects and sample preparation losses. This allows it to serve as a robust normalizer, correcting for variations that occur during the analytical workflow. This guide provides a comprehensive overview of the core principles behind using stable isotope-labeled standards, the specific properties of ethyl myristate-d5, and detailed methodologies for its application in gas chromatography-mass spectrometry (GC-MS) for the precise quantification of fatty acids and related metabolites.
The Foundational Principle: Stable Isotope Dilution Analysis (SIDA)
Quantitative analytical chemistry is often challenged by unavoidable sample loss during extraction, derivatization, and injection, as well as by matrix effects that can suppress or enhance instrument response.[1] Stable Isotope Dilution Analysis (SIDA) is the gold-standard technique, particularly in mass spectrometry, to overcome these issues.[2]
The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the earliest possible stage.[3] The native analyte and the labeled standard are nearly indistinguishable during chemical and physical processes, ensuring that any loss or response variation affects both compounds proportionally.[2] The mass spectrometer, however, can easily differentiate them based on their mass-to-charge (m/z) ratio.[4] Quantification is therefore based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[2] This ratio remains constant regardless of sample loss, providing highly accurate and precise results. Deuterated standards, such as ethyl myristate-d5, are the most common choice for SIDA in GC-MS applications.[2]
Physicochemical Properties of Ethyl Myristate-d5
Ethyl myristate-d5 is a deuterated analog of ethyl myristate (also known as ethyl tetradecanoate), a saturated fatty acid ethyl ester.[5][6] The "-d5" designation typically indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is fundamentally the same in terms of polarity, boiling point, and chromatographic retention time but has a distinctively higher mass.
| Property | Value | Source(s) |
| Chemical Name | Ethyl Myristate-d5 | [6][7] |
| Synonyms | Ethyl Tetradecanoate-d5, Myristic Acid Ethyl Ester-d5 | [6][7] |
| CAS Number | 1217033-63-0 | [6][7][8] |
| Molecular Formula | C₁₆H₂₇D₅O₂ | [6] |
| Molecular Weight | 261.45 g/mol | [6][7] |
| Exact Mass | 261.271613989 Da | [7] |
| Appearance | Colorless Oil | [6][7] |
| Storage Conditions | 2-8°C, Refrigerator | [6][7] |
The non-deuterated form, ethyl myristate, is a naturally occurring compound found in various organisms and is used as a flavoring agent and emollient.[5][9][10] In clinical and forensic science, it is recognized as a minor biomarker of excessive alcohol consumption, often analyzed alongside other FAEEs in hair samples.[11]
Analytical Methodology: A Guide to GC-MS Quantification
The following sections detail a self-validating protocol for the quantification of ethyl myristate or similar fatty acid esters in a biological matrix using ethyl myristate-d5 as an internal standard.
Experimental Design & Sample Preparation
The validity of the entire analysis hinges on the precise and consistent execution of these initial steps. Adding the internal standard early corrects for variability in the multi-step extraction process.
Protocol 1: Preparation of Standards and Samples
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Internal Standard (IS) Stock Solution: Prepare a stock solution of ethyl myristate-d5 in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 100 µg/mL. Store at 2-8°C.
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Calibration Standards:
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Prepare a series of at least five calibration standards of the native analyte (e.g., ethyl myristate) in the same solvent, with concentrations spanning the expected range of the samples (e.g., 0.1 to 10 µg/mL).[12]
-
Spike each calibration standard with the IS stock solution to achieve a final IS concentration that is consistent across all standards and is near the midpoint of the calibration range (e.g., 1 µg/mL).[13] This creates a fixed concentration of the IS against which the varying analyte concentrations will be measured.
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-
Sample Preparation:
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Accurately weigh or measure the biological sample (e.g., 20 mg of hair, 1 mL of plasma).[11]
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Crucial Step: Add a precise volume of the IS stock solution directly to this raw sample before any extraction steps. The amount added should result in a final concentration within the calibration range.
-
Perform the necessary sample homogenization, lipid extraction (e.g., using a liquid-liquid extraction with hexane), and cleanup steps as dictated by the specific matrix.
-
Evaporate the final extract to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of solvent for GC-MS analysis.
-
GC-MS Instrumentation and Data Acquisition
Gas chromatography is ideal for separating volatile compounds like FAEEs, while the mass spectrometer provides the detection and mass differentiation required for SIDA.
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust non-polar column suitable for lipid analysis. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analytes. |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min | A temperature gradient to separate analytes based on boiling points. |
| Carrier Gas | Helium, constant flow (1.2 mL/min) | Inert gas to carry analytes through the column. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions. |
Selection of Monitoring Ions: The choice of ions is critical for specificity. For ethyl esters, a characteristic fragment from the McLafferty rearrangement is often observed at m/z 88. Other prominent ions should also be monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Myristate | 88 | 256 (M⁺), 101 |
| Ethyl Myristate-d5 | 93 | 261 (M⁺), 101 |
Note: The quantifier ion for the d5-standard is shifted by 5 mass units (88+5=93), assuming deuteration on the ethyl group involved in the rearrangement. The qualifier ions confirm the identity of the compound.
Data Processing and Quantification
The final step translates raw instrument data into a meaningful concentration value.
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Peak Integration: Integrate the peak areas for the selected quantifier ions for both the native analyte and the internal standard in all calibration standards and unknown samples.
-
Calibration Curve Generation:
-
For each calibration standard, calculate the Peak Area Ratio: (Peak Area of Analyte / Peak Area of IS).
-
Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, and a coefficient of determination (R²) > 0.99 is desired for a valid calibration.
-
-
Quantification of Unknowns:
-
Calculate the Peak Area Ratio for each unknown sample.
-
Using the regression equation from the calibration curve, solve for x (concentration) using the calculated Peak Area Ratio as y.
-
Concentration = (Peak Area Ratio - y-intercept) / slope
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Applications in Research and Drug Development
The precise quantification enabled by ethyl myristate-d5 is valuable across several scientific domains:
-
Metabolomics and Lipidomics: As a representative saturated fatty acid ester, it can be used to accurately quantify changes in lipid profiles in response to disease, drug treatment, or environmental factors.[14]
-
Biomarker Validation: It is essential for the validation of analytical methods for biomarkers of alcohol consumption, where FAEEs are measured in matrices like hair and meconium.[11]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, SIDA is crucial for tracking drug and metabolite concentrations in biological fluids, ensuring reliable data for safety and efficacy assessments.[4]
-
Food Science: It can be used in the quantitative analysis of fatty acid profiles in food products like oils and fats to determine quality and authenticity.[12][15][16]
Conclusion
Ethyl myristate-d5 is more than just a labeled chemical; it is a critical tool that enables scientific rigor and accuracy in quantitative mass spectrometry. By acting as an ideal internal standard, it allows researchers to confidently correct for analytical variability, leading to trustworthy and reproducible data. The principles and protocols outlined in this guide demonstrate a self-validating system where the consistent ratio between the analyte and its stable isotope-labeled counterpart ensures the integrity of the final quantitative result, making it an indispensable component in modern research, clinical diagnostics, and drug development.
References
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ResearchGate. (n.d.). (a) Ethyl Myristate mass spectra, (b) Ethyl Myristate d-5 mass spectra... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl Myristate. PubChem Compound Database. Retrieved from [Link]
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ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]
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ResearchGate. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? Retrieved from [Link]
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MDPI. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1217033-63-0| Chemical Name : Ethyl Myristate-d5. Retrieved from [Link]
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ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]
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InTechOpen. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). Ethyl Myristate-d5. Retrieved from [Link]
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